![molecular formula C5H7N B1213032 2-Methyl-2-butenenitrile CAS No. 4403-61-6](/img/structure/B1213032.png)
2-Methyl-2-butenenitrile
Overview
Description
2-Methyl-2-butenenitrile , also known as angeliconitrile , is a clear amber liquid with the chemical formula C5H7N . It is a nitrile compound that exhibits interesting properties and applications in various fields .
Synthesis Analysis
The synthesis of 2-Methyl-2-butenenitrile involves the reaction of appropriate starting materials. While there are several synthetic routes, one common method is the dehydration of angelic acid . This process typically employs acid-catalyzed dehydration to remove a water molecule from angelic acid, resulting in the formation of 2-Methyl-2-butenenitrile .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-butenenitrile consists of a butene backbone with a cyano group (–CN) attached to the second carbon atom. The compound exists in a cis configuration, as indicated by the (Z)- prefix in its IUPAC name: (Z)-2-methylbut-2-enenitrile .
Chemical Reactions Analysis
- Polymerization : Like other nitriles, 2-Methyl-2-butenenitrile can undergo polymerization reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
2-Methyl-2-butenenitrile serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecules. For instance, it can participate in hydrocyanation reactions to produce adiponitrile, a precursor to nylon . Additionally, its carbon-carbon double bond is reactive towards hydrogenation , halogenation , and cycloaddition reactions, providing pathways to synthesize pharmaceuticals and agrochemicals.
Catalysis Research
This compound is also significant in catalysis research. Studies have explored its role in nickel-catalyzed hydrocyanation of butadiene, which is crucial for understanding the mechanistic pathways and improving the selectivity of industrial processes . Such research can lead to more efficient and environmentally friendly catalytic systems.
Analytical Chemistry
In analytical chemistry, 2-Methyl-2-butenenitrile can be used as a standard for calibrating instruments like gas chromatographs. Its well-defined physical properties, such as boiling point and refractive index, make it suitable for this purpose .
Computational Chemistry
Finally, computational studies often use 2-Methyl-2-butenenitrile to model reactions and predict properties of nitrile-containing compounds. Density Functional Theory (DFT) calculations, for example, help elucidate the reaction mechanisms of its transformations, providing insights that guide experimental work .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
2-Butenenitrile, 2-methyl- is a nitrile compound. Nitriles are known to undergo various chemical reactions, including polymerization in the presence of metals and some metal compounds . They can also react with strong oxidizing acids, leading to violent reactions . In biological systems, nitriles can be hydrolyzed in both aqueous acid and base to give carboxylic acids . These reactions could potentially alter the function of the compound’s targets, leading to changes in the biological system.
Biochemical Pathways
Nitriles, such as 2-Butenenitrile, 2-methyl-, are known to be part of various metabolic pathways in bacteria . They can be hydrolyzed to carboxylic acids, a reaction that generates heat . This process could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that this compound is highly flammable and may be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its bioavailability in aqueous biological systems.
Result of Action
It is known that nitriles can cause a variety of effects in biological systems, depending on their specific targets and the nature of their interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Butenenitrile, 2-methyl-. For instance, this compound is known to be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its behavior in aqueous environments. Furthermore, it is highly flammable , which could affect its stability and safety in certain environments.
properties
IUPAC Name |
2-methylbut-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXNSHZBFXGOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Record name | 2-METHYL-2-BUTENENITRILE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025577 | |
Record name | 2-Methyl-2-butenenitrile | |
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Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992) | |
Record name | 2-METHYL-2-BUTENENITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
less than 67 °F (NTP, 1992) | |
Record name | 2-METHYL-2-BUTENENITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-METHYL-2-BUTENENITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20623 | |
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Density |
0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2-METHYL-2-BUTENENITRILE | |
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Vapor Pressure |
74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992) | |
Record name | 2-METHYL-2-BUTENENITRILE | |
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Product Name |
2-Butenenitrile, 2-methyl- | |
CAS RN |
4403-61-6 | |
Record name | 2-METHYL-2-BUTENENITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20623 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methyl-2-butenenitrile | |
Source | CAS Common Chemistry | |
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Record name | Methyl-2-butenenitrile | |
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Record name | 2-Methyl-2-butenenitrile | |
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Record name | 2-methyl-2-butenenitrile | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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